4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide
Description
This compound belongs to the class of sulfamoyl-substituted benzamides, characterized by a central benzamide scaffold modified with a bis(2-methoxyethyl)sulfamoyl group at the para position and a 2-methoxy-4-nitrophenyl substituent at the amide nitrogen.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O8S/c1-29-12-10-22(11-13-30-2)32(27,28)17-7-4-15(5-8-17)20(24)21-18-9-6-16(23(25)26)14-19(18)31-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOYLWQQRKUSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Amination: Conversion of the nitro group to an amine group, usually through catalytic hydrogenation or reduction with agents like iron and hydrochloric acid.
Sulfonation: Introduction of the sulfamoyl group, typically using chlorosulfonic acid followed by reaction with an appropriate amine.
Coupling Reaction: Formation of the benzamide linkage through a coupling reaction between the amine and a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential use as a drug candidate or as a probe in biochemical assays to study specific biological pathways.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The sulfamoyl group can mimic natural substrates or inhibitors, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Key Structural Features
The target compound shares core structural motifs with several derivatives:
- Sulfamoyl-Benzamide Backbone : Common in compounds like LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), which exhibit antifungal activity via thioredoxin reductase inhibition .
- Substituent Variations :
- Thiazol Derivatives : 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () replaces the methoxy-nitrophenyl group with a thiazol ring, showing 119.09% activity in a high-content screen (p<0.05).
- Triazole and Triazine Derivatives : Compounds 51–55 () incorporate triazine rings and benzylthio groups, with melting points ranging from 237–279°C, influenced by halogen (Cl, F) or trifluoromethyl substituents.
- Imidazole Derivatives : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrates anticancer activity, highlighting the role of heterocyclic substitutions .
Physicochemical Properties
Key Differences and Trends
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (target compound) may reduce solubility but enhance reactivity compared to methoxy substituents (e.g., 4MNB in ).
- Heterocyclic Influence : Thiazol and triazine rings (–8) improve thermal stability (higher melting points) and bioactivity compared to purely aromatic systems.
- Stereochemical Effects : Chiral sulfamoyl derivatives () exhibit optical rotation ([α]D = +9.3° to +11.7°), suggesting enantioselective interactions in biological systems.
Q & A
What are the critical considerations for synthesizing 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide with high purity and yield?
Level: Advanced
Methodological Answer:
The synthesis requires precise control of sulfamoylation and benzamide coupling steps. Key considerations include:
- Sulfamoyl Group Introduction: Use bis(2-methoxyethyl)amine as the sulfamoyl donor under anhydrous conditions to minimize hydrolysis. Anhydrous solvents (e.g., DMF or THF) and inert gas (N₂/Ar) purging are critical .
- Coupling Reaction Optimization: Activate the carboxylic acid intermediate (e.g., using HATU or EDCI) for amide bond formation with the 2-methoxy-4-nitroaniline derivative. Monitor reaction progress via TLC or HPLC to avoid overactivation .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via melting point analysis and HPLC (>98% purity threshold) .
How can spectral data (NMR, IR) resolve structural ambiguities in this compound?
Level: Basic
Methodological Answer:
- ¹H NMR:
- The bis(2-methoxyethyl)sulfamoyl group shows characteristic peaks: δ 3.4–3.6 ppm (OCH₃), δ 3.6–3.8 ppm (CH₂ adjacent to sulfonamide), and δ 7.5–8.2 ppm (aromatic protons from benzamide and nitro-substituted phenyl) .
- Integration ratios distinguish nitro (para-substituted) and methoxy groups.
- IR:
- Strong absorbance at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm the sulfamoyl group. A sharp peak at ~1680 cm⁻¹ corresponds to the benzamide C=O .
What strategies address discrepancies in biological activity data across studies for similar sulfamoyl benzamide derivatives?
Level: Advanced
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:
- Assay Variability: Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922) .
- Structural Confounders: Minor substituent changes (e.g., methoxy vs. ethoxy) drastically alter activity. Perform comparative SAR studies using analogs with systematic substitutions .
- Solubility Factors: Poor aqueous solubility may mask activity. Use DMSO stocks with <1% final concentration to avoid solvent interference .
How can computational modeling guide the optimization of this compound for target binding?
Level: Advanced
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enoyl-ACP reductase). Focus on the sulfamoyl group’s hydrogen bonding with active-site residues .
- MD Simulations: Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify flexible regions requiring structural rigidification .
- QSAR: Develop models correlating substituent electronegativity (Hammett σ constants) with bioactivity to prioritize synthetic targets .
What analytical techniques validate the compound’s stability under experimental storage conditions?
Level: Basic
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for new peaks (e.g., hydrolysis products) .
- Mass Spectrometry: LC-MS identifies degradation products (e.g., loss of methoxyethyl groups or nitro reduction).
- Thermogravimetric Analysis (TGA): Determines decomposition temperature (>200°C expected for stable benzamides) .
How do steric effects from the bis(2-methoxyethyl)sulfamoyl group influence reactivity in further functionalization?
Level: Advanced
Methodological Answer:
The bulky sulfamoyl group:
- Limits Electrophilic Substitution: Direct nitration or halogenation of the benzamide ring is sterically hindered. Use directed ortho-metalation (DoM) strategies with strong bases (e.g., LDA) to introduce substituents .
- Modulates Nucleophilic Attack: The electron-withdrawing sulfamoyl group deactivates the benzamide ring, favoring reactions at the nitro-substituted phenyl ring (e.g., nitro reduction to amine) .
What are the pitfalls in interpreting fluorescence data for nitro-containing benzamide derivatives?
Level: Advanced
Methodological Answer:
- Quenching by Nitro Groups: The nitro moiety’s electron-withdrawing nature quenches fluorescence. Use derivatives with reduced nitro groups (e.g., amine) for fluorescence studies .
- Solvent Polarity Effects: Fluorescence intensity varies in polar vs. non-polar solvents. Calibrate measurements in consistent solvent systems (e.g., ethanol for uniform polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
